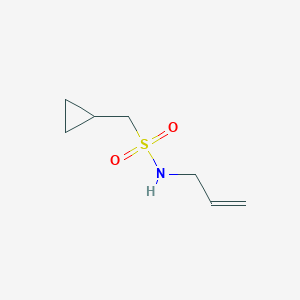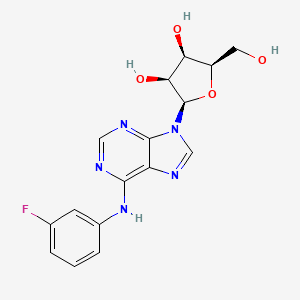
N6-(3-fluorobenzyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-(3-fluorobenzyl)adenosine is a synthetic nucleoside analogue derived from adenosine, where the hydrogen atom at the N6 position of the adenine ring is replaced by a 3-fluorobenzyl group. This modification enhances its biological activity and selectivity, making it a valuable compound in medicinal chemistry and antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(3-fluorobenzyl)adenosine typically involves the reaction of adenosine with 3-fluorobenzylamine. The process begins with the protection of the hydroxyl groups of adenosine, followed by the nucleophilic substitution of the N6 position with 3-fluorobenzylamine. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature, solvent, and catalyst selection, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N6-(3-fluorobenzyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the fluorobenzyl group or the adenine ring.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzyladenosine derivatives .
Scientific Research Applications
N6-(3-fluorobenzyl)adenosine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its antiviral properties, particularly against human enterovirus 71.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N6-(3-fluorobenzyl)adenosine involves its interaction with specific molecular targets, such as adenosine receptors and enzymes involved in nucleoside metabolism. The fluorobenzyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound’s antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- N6-(2-fluorobenzyl)adenosine
- N6-(4-fluorobenzyl)adenosine
- N6-(2-trifluoromethylbenzyl)adenosine
- N6-(3-trifluoromethylbenzyl)adenosine
- N6-(4-trifluoromethylbenzyl)adenosine
Uniqueness
N6-(3-fluorobenzyl)adenosine is unique due to its specific substitution pattern, which imparts distinct biological properties. Compared to its analogues, it exhibits a different selectivity index and potency, making it a valuable candidate for further development in antiviral research .
Properties
Molecular Formula |
C16H16FN5O4 |
|---|---|
Molecular Weight |
361.33 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-[6-(3-fluoroanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H16FN5O4/c17-8-2-1-3-9(4-8)21-14-11-15(19-6-18-14)22(7-20-11)16-13(25)12(24)10(5-23)26-16/h1-4,6-7,10,12-13,16,23-25H,5H2,(H,18,19,21)/t10-,12+,13+,16-/m1/s1 |
InChI Key |
CGBXXQWVMLPKMU-QOFRNUMZSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H]([C@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-[[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]amino]piperidine-1-carboxylate](/img/structure/B13859466.png)
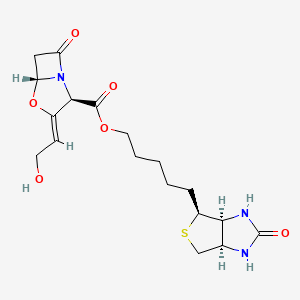
![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
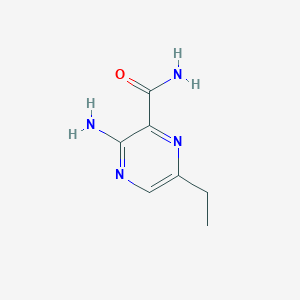
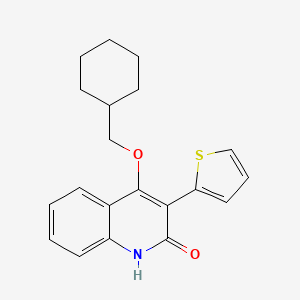
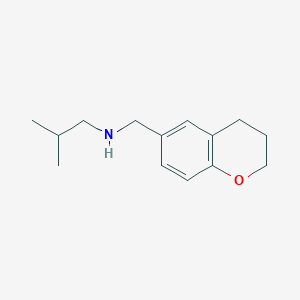
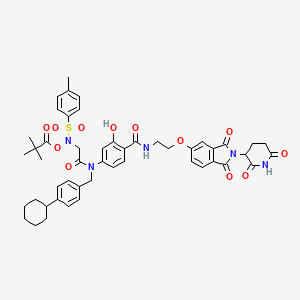

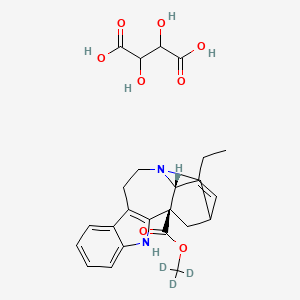
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13859517.png)
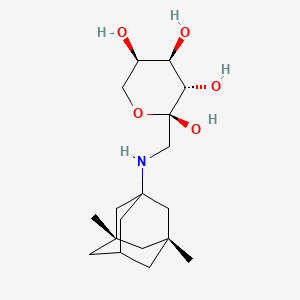
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)
